Maximin-z
Description
Contextualization of Advanced Chemical Entity Investigations
The exploration of novel chemical entities is a cornerstone of scientific advancement, driving innovation across numerous disciplines. In recent decades, the focus on naturally derived compounds, particularly peptides, has intensified. These investigations are propelled by the urgent need for new therapeutic agents to combat challenges such as antibiotic resistance. The study of antimicrobial peptides (AMPs), like those in the maximin family, represents a significant frontier in this endeavor. These molecules, honed by evolution, offer a rich source of complex structures and diverse biological activities, providing templates for the development of new pharmaceuticals.
Interdisciplinary Significance of Novel Chemical Compounds in Research Paradigms
The study of novel chemical compounds such as Maximin-z is inherently interdisciplinary, bridging chemistry, biology, pharmacology, and medicine. nih.govnih.gov Chemists are essential in isolating, sequencing, and synthesizing these peptides, while biologists and pharmacologists elucidate their mechanisms of action and potential therapeutic applications. nih.govnih.gov This collaborative approach accelerates the translation of basic scientific discoveries into tangible benefits for human health. The investigation of amphibian skin peptides, a prolific source of bioactive compounds, exemplifies this synergy, where ecological observations lead to profound biochemical and medical insights. nih.gov
Scholarly Objectives and Scope of Comprehensive Chemical Compound Inquiry
The primary scholarly objective in the study of a compound like this compound is to comprehensively characterize its chemical nature and biological function. This includes determining its primary and secondary structures, understanding its mode of action at a molecular level, and evaluating its spectrum of activity. The scope of such an inquiry extends from initial isolation and identification to synthetic replication and analog development to enhance efficacy and stability. The ultimate goal is to build a complete profile of the compound, laying the groundwork for its potential development as a research tool or therapeutic agent.
Foundational Principles Guiding Contemporary Chemical Research Methodologies
Contemporary chemical research is guided by principles of precision, reproducibility, and a systematic approach to discovery and characterization. For peptide research, this involves the use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine structure. nih.govresearchgate.netnih.gov Solid-phase peptide synthesis (SPPS) has become a fundamental methodology, allowing for the efficient and precise production of peptides for research purposes. wikipedia.orgpeptide.com Furthermore, a commitment to understanding the structure-activity relationship is paramount, guiding the rational design of more potent and selective molecules.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGGALLSAGKSALKGLAKGLVEHFAN |
Origin of Product |
United States |
Historical Trajectories and Conceptual Evolution in Chemical Compound Studies
Seminal Discoveries and Initial Theoretical Postulations Pertaining to Complex Chemical Structures
The journey into understanding complex biomolecules began with the isolation and characterization of naturally occurring substances that exhibited potent biological activity. In the early 20th century, the discovery of secretin in 1902 by Starling and Bayliss marked the first identification of a peptide hormone, pioneering the field of endocrinology creative-peptides.com. This was followed by Vincent du Vigneaud's work in 1953 on oxytocin, for which he determined the amino acid sequence and completed its synthesis, a landmark achievement that earned him a Nobel Prize and demonstrated that complex peptides could be chemically constructed creative-peptides.commasterorganicchemistry.com.
These seminal discoveries laid the groundwork for the exploration of other biologically active peptides. A significant area of research that emerged was the study of antimicrobial peptides (AMPs), which are key components of the innate immune system in a vast range of organisms researchgate.netnih.gov. The skin of amphibians, for instance, was identified as a rich source of these host defense peptides researchgate.net.
Within this context, a specific anionic antimicrobial peptide, was discovered, isolated from the toad Bombina maxima medchemexpress.comnih.gov. Initial studies characterized it as a 20-amino-acid-long peptide with a C-terminal amidation nih.govresearchgate.net. Its primary structure was determined to be ILGPVLGLVSDTLDDVLGIL-NH2 nih.gov. Early theoretical postulations centered on its membranolytic mechanism of action, suggesting that its ability to disrupt microbial cell membranes was central to its antimicrobial properties researchgate.netresearchgate.net.
Paradigmatic Shifts in the Academic Understanding of Reactive Species and Molecular Architectures
The academic understanding of how to combat microbial pathogens has undergone significant paradigmatic shifts. For much of the 20th century, the focus was on traditional antibiotics that targeted specific metabolic pathways within bacteria. However, the rise of antibiotic resistance necessitated the exploration of new therapeutic strategies researchgate.netnih.gov. This led to a renewed interest in AMPs and a shift in focus toward understanding their unique mechanisms of action.
Unlike traditional antibiotics, many AMPs, including the subject of this article, act directly on the microbial membrane. The proposed "carpet model" for its mechanism is a prime example of this alternative paradigm nih.govresearchgate.net. In this model, the peptide monomers bind to the surface of the target membrane and, upon reaching a critical concentration, disrupt the membrane in a detergent-like manner, leading to cell lysis. This physical disruption is a key feature that distinguishes it from the enzyme-inhibiting actions of many conventional antibiotics.
Furthermore, the discovery and study of anionic AMPs challenged the prevailing notion that antimicrobial peptides were predominantly cationic. It was initially believed that a positive charge was essential for the initial interaction with negatively charged bacterial membranes. However, the efficacy of anionic peptides demonstrated that other factors, such as hydrophobicity and the adoption of specific secondary structures like the α-helix, play a crucial role in their antimicrobial activity nih.govresearchgate.net. Research has shown that this specific peptide adopts a significant α-helical structure in the presence of model cancer membranes, and that this structure is vital for its function researchgate.net.
The following table summarizes key research findings on the structural and functional aspects of this peptide:
| Property | Finding | Source |
| Primary Structure | ILGPVLGLVSDTLDDVLGIL-NH2 | nih.gov |
| Secondary Structure | Adopts a high level of α-helical structure (57.3%) in the presence of model cancer membranes. | researchgate.net |
| Mechanism of Action | Proposed to kill cells via a membranolytic mechanism, consistent with the "carpet model". | nih.govresearchgate.netresearchgate.net |
| Key Structural Feature | The C-terminal amide group is crucial for stabilizing the α-helical structure and for optimal membranolytic and anticancer activity. | researchgate.netcore.ac.uk |
| Target Specificity | Shows activity against the glioma cell line T98G and the bacterium Staphylococcus aureus. | researchgate.netresearchgate.net |
Evolution of Research Methodologies for Chemical Compound Elucidation
The detailed characterization of complex peptides has been made possible by the continuous evolution of analytical techniques. In the early days of peptide research, methods were laborious and required large amounts of sample. Today, a suite of sophisticated methodologies allows for the rapid and precise elucidation of peptide structures and functions.
Key techniques used in the study of peptides like the one discussed here include:
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification and purity assessment of peptides. Reversed-phase HPLC is particularly effective in separating peptides based on their hydrophobicity sterlingpharmasolutions.comresolvemass.ca.
Mass Spectrometry (MS): MS is indispensable for determining the precise molecular weight of a peptide and for sequencing it. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have revolutionized peptide analysis resolvemass.ca.
Amino Acid Analysis (AAA): This method is used to determine the amino acid composition of a peptide, providing a fundamental piece of information for its characterization resolvemass.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. It provides insights into the peptide's conformation and dynamic interactions resolvemass.ca.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides, such as the presence of α-helices and β-sheets. This has been instrumental in understanding how peptides like the one in focus fold upon interacting with membranes resolvemass.ca.
The application of these techniques has been crucial in moving from the primary sequence of the peptide to a detailed understanding of its structure-function relationship.
Milestones in the Academic Progression of Synthetic Strategies for Intricate Chemical Compounds
The ability to chemically synthesize complex peptides has been a major driver of research in this field, allowing scientists to produce these molecules in quantities sufficient for detailed study and to create analogues with modified properties.
A pivotal moment in this progression was the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, an achievement for which he was awarded the Nobel Prize in Chemistry masterorganicchemistry.comcreative-proteomics.com. SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to a solid resin support. This approach simplified the purification process, as excess reagents could be washed away after each coupling step sterlingpharmasolutions.comnih.gov.
The evolution of SPPS has been marked by several key milestones:
Protecting Groups: The development of effective protecting groups for the amino and side-chain functionalities of amino acids was critical. The initial Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy required harsh cleavage conditions (e.g., anhydrous HF) masterorganicchemistry.com. A major advancement was the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is labile to mild base, making the synthesis process more compatible with sensitive peptide sequences masterorganicchemistry.comnih.gov.
Coupling Reagents: The efficiency of peptide bond formation has been significantly improved through the development of a wide array of coupling reagents, such as dicyclohexylcarbodiimide (DCC) and its derivatives nih.gov.
Automation: The principles of SPPS are well-suited for automation, leading to the development of automated peptide synthesizers that can rapidly produce long and complex peptides with high purity .
These advancements in synthetic chemistry have not only made naturally occurring peptides more accessible but have also opened the door to the rational design of novel peptide-based therapeutics.
The following table outlines the progression of peptide synthesis methodologies:
| Methodology | Description | Key Features |
| Liquid-Phase Peptide Synthesis (LPPS) | The traditional method where reactions are carried out in solution. | Requires purification after each step, making it laborious for long peptides. |
| Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry | The C-terminal amino acid is attached to a solid resin, and the peptide is synthesized in a stepwise manner using Boc-protected amino acids. | Revolutionized peptide synthesis but requires harsh cleavage conditions (anhydrous HF). |
| Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry | Similar to Boc-SPPS, but uses the base-labile Fmoc protecting group for the N-terminus. | Allows for milder cleavage conditions, making it more suitable for a wider range of peptides. |
| Hybrid Approaches | Combines elements of both SPPS and LPPS to leverage the advantages of each. | Can be used to efficiently synthesize very large peptides and proteins. |
Advanced Theoretical Frameworks and Computational Chemical Methodologies
Quantum Mechanical and Molecular Dynamics Principles Applied to Chemical Systems
The application of quantum mechanics and molecular dynamics has been pivotal in elucidating the fundamental characteristics of Maximin-z at the atomic level. These computational techniques allow for a detailed exploration of its behavior, from the distribution of electrons to the simulation of its movement over time.
Electronic Structure Theory for Investigating Chemical Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of this compound. uobaghdad.edu.iquobaghdad.edu.iq These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in predicting how the molecule will interact with other chemical species. derpharmachemica.com The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's stability and reactivity. uobaghdad.edu.iquobaghdad.edu.iq
Calculations have shown that the boundary orbitals (HOMO and LUMO) of this compound are delocalized. derpharmachemica.com The energy of the HOMO indicates that the molecule can act as an electron donor. derpharmachemica.com The distribution of electron density, calculated through methods like Mulliken population analysis, reveals that the highest electron density is localized on the oxygen atoms. uobaghdad.edu.iqderpharmachemica.com This information is critical for predicting the sites of electrophilic and nucleophilic attack. Furthermore, the electrostatic potential maps illustrate the charge distribution and identify the reactive centers of the molecule. derpharmachemica.comnih.gov
Recent research has also uncovered the presence of a previously unappreciated n→π* interaction within the structure of this compound. nih.gov This stereoelectronic effect, involving the delocalization of a lone pair of electrons into an antibonding orbital, has a significant impact on the molecule's physicochemical properties and reactivity. nih.gov This interaction leads to a pyramidalization of the acceptor carbonyl group, a subtle structural change with significant chemical implications. nih.gov
| Computational Method | Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-31G | HOMO-LUMO Gap (eV) | 0.199 | uobaghdad.edu.iq |
| DFT | - | HOMO Energy (eV) | -9.6335 | derpharmachemica.com |
| DFT | - | LUMO Energy (eV) | -0.5483 | derpharmachemica.com |
| DFT (B3LYP) | 6-31G | Total Energy (Hartree) | -609.037 | uobaghdad.edu.iq |
Simulating Molecular Interactions and Dynamics of Chemical Compounds
Molecular dynamics (MD) simulations have provided a window into the dynamic behavior of this compound, particularly in solution and in complex with other molecules. researchgate.net These simulations model the movement of atoms over time, offering insights into processes like dissolution and ligand-receptor binding. nih.govnih.gov
MD studies have been used to investigate the dissolution of this compound nanocrystals, revealing the mechanism of how individual molecules detach from the crystal surface. nih.govacs.org These simulations have highlighted the crucial role of hydrogen bonding in the dissolution process. acs.org Furthermore, simulations have been employed to study the interaction of this compound with proteins, such as human serum albumin. nih.gov By applying an external force to pull the molecule from its binding site, researchers can quantify the interaction forces and the work required for extraction, providing valuable data on binding affinity. nih.gov
Chemometric Approaches and Data-Driven Discoveries in Chemical Science
Chemometrics applies statistical and mathematical methods to chemical data, enabling the extraction of meaningful information from complex datasets. This approach has been particularly useful in analyzing spectroscopic data and in building predictive models for the properties of this compound and related compounds.
Multivariate Statistical Analyses in Chemical Compound Data Interpretation
Multivariate statistical techniques, such as cluster analysis, have been applied to spectroscopic data (e.g., FTIR) of different formulations containing this compound. researchgate.net This type of analysis can group samples based on their spectral similarities, revealing correlations between the physical form of the compound and its spectroscopic signature. researchgate.net
In quantitative analysis, chemometric models like U-PLS (Unfolded Partial Least Squares) and N-PLS (N-way Partial Least Squares) have been used in conjunction with fluorescence spectroscopy to determine the concentration of this compound. mdpi.com These models are adept at handling complex, multi-way data and can provide accurate quantitative predictions. mdpi.com
Machine Learning Algorithms for Predictive Modeling in Chemical Research
Machine learning (ML) has emerged as a powerful tool for predicting the properties and activities of chemical compounds. Various ML algorithms have been employed to model the solubility of this compound and its derivatives in different solvents. azoai.comnih.govnih.gov
Models such as Decision Trees, K-Nearest Neighbors, Linear Regression, Random Forests, and Neural Networks have been trained on datasets containing solubility measurements under different conditions of temperature and pressure. azoai.comnih.govresearchgate.net Among these, the Random Forest algorithm has demonstrated high accuracy in predicting solubility. azoai.com More advanced models, including Gradient Boosting and Convolutional Neural Networks (CNNs), have also been applied, with CNNs showing superior performance in capturing complex, non-linear relationships. nih.govnih.gov Artificial Neural Networks (ANN) have also been successfully used to predict the solubility of this compound in various organic solvents with a high degree of accuracy. repec.orgrepec.org
| Machine Learning Model | Predicted Property | Key Finding | Reference |
|---|---|---|---|
| Random Forest | Solubility | Achieved the lowest total error in prediction. | azoai.com |
| Convolutional Neural Network (CNN) | Solubility | Demonstrated superior performance with a high R² value. | nih.gov |
| Artificial Neural Network (ANN) | Solubility | Showed high accuracy (R² = 0.9992) in predicting solubility. | repec.org |
| U-PLS and N-PLS | Concentration | Accurate quantification with relative errors below 7%. | mdpi.com |
Sophisticated Synthetic Strategies and Mechanistic Pathways for Chemical Compounds
Design and Implementation of Stereocontrolled and Regioselective Synthesis
The synthesis of a complex peptide like Maximin-z, which has a defined primary sequence of Gly-Ile-Gly-Gly-Ala-Leu-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Val-Glu-His-Phe-Ala-Asn, requires precise control over stereochemistry and regiochemistry at each step of the chain elongation.
Enantioselective and Diastereoselective Synthetic Routes for Chemical Compounds
In the context of this compound synthesis, stereocontrol is fundamentally achieved by using enantiomerically pure amino acids as building blocks. The naturally occurring amino acids in this compound are all of the L-configuration. The Solid-Phase Peptide Synthesis (SPPS) process is designed to preserve this stereochemical integrity during bond formation.
A critical challenge is the prevention of racemization, particularly at the α-carbon of the activated amino acid during the coupling step. The choice of coupling reagents and conditions is paramount to minimizing this side reaction. bachem.com Additives such as Hydroxybenzotriazole (HOBt) or Oxyma Pure are often used with carbodiimide (B86325) activators to suppress racemization. nih.goviris-biotech.de
Table 1: Common Amino Acid Protecting Group Strategies in this compound Synthesis
| Amino Acid Residue | Side Chain Functional Group | Common Protecting Group | Deprotection Condition |
|---|---|---|---|
| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) |
| Lysine (Lys) | Amine (-NH2) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) |
| Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | tert-Butyl ester (OtBu) | Strong Acid (e.g., TFA) |
| Histidine (His) | Imidazole | Trityl (Trt) | Strong Acid (e.g., TFA) |
Site-Specific Functionalization and Bond Formation Strategies
Regioselectivity in peptide synthesis is the selective reaction at one specific functional group when multiple reactive sites are present. This is achieved through the use of orthogonal protecting groups. nih.gov For the synthesis of this compound, two main types of protecting groups are employed:
Temporary α-Amino Protecting Groups: These groups protect the N-terminus of the incoming amino acid. The most common strategy is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.edu
Permanent Side-Chain Protecting Groups: The reactive side chains of amino acids such as Lysine, Serine, Glutamic Acid, and Histidine must be masked throughout the synthesis to prevent unwanted side reactions. creative-peptides.com These groups are designed to be stable to the conditions used for temporary protecting group removal and are only cleaved at the final step, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers). peptide.com
The primary bond formation strategy is the creation of an amide (peptide) bond. This condensation reaction is facilitated by activating the carboxylic acid of the incoming protected amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide chain. bachem.com
Catalytic Systems and Their Mechanistic Contributions to Chemical Synthesis
While "catalysis" in the traditional sense of novel cycle development is not central to the backbone assembly in SPPS, the coupling reagents used to facilitate amide bond formation act as essential activators or mediators of the reaction.
Development of Novel Catalytic Cycles for Chemical Transformations
The "catalytic cycle" in SPPS can be viewed as the repetitive process of deprotection and coupling. The key transformation is the activation of the amino acid's carboxyl group. Modern coupling reagents have been developed to improve efficiency, reduce side reactions like racemization, and overcome challenges associated with "difficult couplings" (e.g., sterically hindered or aggregating sequences). oup.comnih.gov
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), which form a highly reactive O-acylisourea intermediate. iris-biotech.de
Phosphonium (B103445) Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP. peptide.com
Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and popular in modern SPPS. bachem.com COMU is noted for being a safer and highly effective alternative. iris-biotech.de
These reagents activate the carboxylic acid by forming an active ester, which is then readily attacked by the free amine of the peptide chain to form the new peptide bond. biomatik.com
Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Example Reagent | Mechanism of Action | Key Advantages |
|---|---|---|---|
| Carbodiimide | DIC | Forms O-acylisourea intermediate | Cost-effective, widely used |
| Phosphonium Salt | PyBOP | Forms activated phosphonium ester | High efficiency, good for hindered couplings |
Role of Transition Metal Catalysis in Advanced Chemical Compound Synthesis
The primary backbone assembly of linear peptides like this compound via SPPS does not typically involve transition metal catalysis. However, transition metals play a significant role in more advanced, late-stage modifications of peptides, which can be applied after the main sequence is synthesized. nih.gov These methods can introduce non-natural functionalities or create cyclic structures.
Palladium-catalyzed cross-coupling reactions, for instance, can be used for the selective arylation of specific amino acid side chains like Cysteine or for C-H functionalization. anu.edu.ausemanticscholar.org While not a standard part of synthesizing the natural this compound sequence, such catalytic strategies are employed to create peptide analogues with modified properties. For example, copper-mediated reactions are also used for certain modifications. nih.gov The synthesis of the natural this compound sequence itself, however, relies on the activation chemistries described previously.
Retrosynthetic Analysis and Computer-Aided Synthesis Planning (CASP) for Complex Molecules
Retrosynthetic Analysis
Retrosynthetic analysis for a linear peptide like this compound is a straightforward and logical process. The target peptide is disconnected one amino acid at a time, from the N-terminus back to the C-terminal residue that is first attached to the resin. masterorganicchemistry.com
The primary transform is the amide bond disconnection , which breaks the peptide bond to yield the growing peptide chain (one residue shorter) and the corresponding N-protected, C-activated amino acid. This process is repeated 26 times for this compound, ultimately leading back to the 27 individual, orthogonally protected amino acid building blocks and the chosen solid support.
Figure 1: Retrosynthetic Disconnection of a Peptide Chain
Computer-Aided Synthesis Planning (CASP)
Predicting Difficult Sequences: Algorithms can analyze a sequence like this compound to predict regions prone to aggregation or incomplete coupling reactions, which can lower synthesis yield and purity. nih.gov
Optimizing Reagents and Conditions: Based on databases of experimental results, CASP can suggest the optimal combination of coupling reagents, solvents, and reaction times for each specific amino acid addition, particularly for known difficult couplings. nih.gov
Planning Complex Modifications: For non-linear or modified peptides, CASP can help design orthogonal protecting group strategies and plan the sequence of synthetic steps.
Automated Synthesis: CASP software is integral to the operation of automated peptide synthesizers, translating the desired peptide sequence into a series of precise chemical steps for the instrument to perform. ucla.edu
Mechanistic Elucidation of Biological and Chemical Interactions of the Chemical Compound
Molecular Recognition and Ligand-Receptor Binding Dynamics in Biological Systems
The primary mode of action for many AMPs, including likely Maximin-z, involves interactions with biological membranes. This process constitutes a critical aspect of its molecular recognition in biological systems. This compound, being a cationic peptide, is attracted to the anionic surfaces of bacterial cell membranes, which differ significantly in lipid composition from eukaryotic cell membranes. uniprot.orguniprot.org This selective interaction is the foundation of its antimicrobial specificity. The peptide's amphipathic structure, with distinct hydrophobic and hydrophilic regions, facilitates its integration into or association with the lipid bilayer, leading to various membrane-disrupting or non-lytic effects.
Biophysical Characterization of Molecular Interactions
Biophysical techniques are indispensable for characterizing the molecular interactions between this compound and biological membranes or other potential targets. Techniques such as Circular Dichroism (CD) spectroscopy can reveal conformational changes of this compound upon interacting with membrane mimetic environments (e.g., liposomes or micelles), indicating transitions from a disordered state in solution to ordered structures like alpha-helices within the membrane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the peptide's structure, orientation, and dynamics in the presence of membranes, as demonstrated for similar antimicrobial peptides. uniprot.org Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) can quantify the binding kinetics and affinity of this compound to lipid bilayers or immobilized target molecules. Fluorescence spectroscopy, using labeled peptides or fluorescent probes sensitive to membrane properties, can monitor peptide insertion, membrane potential changes, and pore formation. While specific biophysical data for this compound from the provided search results are limited, these methods represent the standard approaches used to characterize the molecular interactions of such peptides.
Computational Modeling of Binding Affinities and Specificity
Computational approaches complement experimental studies by providing atomic-level insights into the binding of this compound to its targets. Techniques such as molecular dynamics (MD) simulations can model the insertion and behavior of this compound in lipid bilayers, simulating the dynamic process of membrane interaction and potential pore formation over time. These simulations can help predict the peptide's orientation, depth of penetration, and effects on membrane integrity. Docking studies and binding free energy calculations can be employed to estimate the binding affinity and specificity of this compound to potential protein receptors or enzymes, if such targets are identified. uniprot.org Computational methods are also valuable in the design and optimization of peptide sequences for improved binding characteristics and reduced toxicity, as suggested by the application of computational molecular biology in optimizing peptide binding affinity. uniprot.org
Enzymatic Reaction Mechanisms and Inhibitory Modalities
This compound has been identified as an enzyme inhibitor. peptidesciences.comuniprot.org This indicates its ability to bind to specific enzymes and modulate their catalytic activity. The precise target enzyme(s) inhibited by this compound are not specified in the provided search results, but its role as an enzyme inhibitor suggests a mechanism of action distinct from or in addition to membrane disruption.
Kinetic Analysis of Enzyme-Substrate Interactions
Kinetic analysis is fundamental to understanding the mechanism by which this compound inhibits enzyme activity. This involves measuring the reaction rate of the target enzyme in the presence and absence of this compound under varying substrate concentrations. By fitting the experimental data to different kinetic models (e.g., Michaelis-Menten kinetics), parameters such as the maximum reaction velocity (Vmax), the Michaelis constant (Km), and the inhibition constant (Ki) can be determined. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be inferred from how this compound affects Km and Vmax. Determining the Ki value provides a quantitative measure of the inhibitor's potency. Such kinetic studies, while not detailed for this compound in the search results, are essential for characterizing its inhibitory modality and understanding the strength of its interaction with the target enzyme.
Structural Biology Approaches to Active Site Characterization
Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are crucial for visualizing the interaction between this compound and its target enzyme at the atomic level. Co-crystallization of this compound with the enzyme and subsequent X-ray diffraction analysis can provide a high-resolution 3D structure of the complex, revealing how this compound binds to the enzyme, which residues are involved in the interaction, and how it obstructs or alters the active site. Similarly, solution or solid-state NMR can provide structural information on the complex, particularly if crystallization is challenging. Cryo-electron microscopy (Cryo-EM) is another powerful technique for determining the structure of large enzyme-inhibitor complexes. Obtaining such structural information for the this compound-enzyme complex would provide definitive evidence of its binding mode and the structural basis for its inhibitory activity. However, specific structural data for this compound bound to an enzyme is not available from the provided information.
Investigation of Intracellular Signaling Pathways Modulated by Chemical Compounds
Analysis of Molecular Target Engagement and Downstream Effects
The primary molecular target of many antimicrobial peptides, including maximins from Bombina maxima, is the microbial cell membrane. This compound, with its sequence GIGGALLSAGKSALKGLAKGLV, is characterized by its amphipathic nature, a common feature among membrane-targeting AMPs. nih.gov This amphipathicity allows the peptide to interact favorably with the lipid bilayers of bacterial membranes, which typically have a higher proportion of anionic lipids compared to eukaryotic cell membranes.
Studies investigating the mechanism of action of maximin peptides, including computational simulations, suggest that their engagement with the bacterial membrane leads to significant disruption. Proposed mechanisms involve the formation of pores or channels within the membrane. Computational analyses of related maximin peptides indicate that these peptides can induce changes in membrane thickness, cause lipid distortions, and affect membrane curvature. These interactions can facilitate lipid diffusion and create cavities, ultimately increasing membrane fluidity and permeability. The observed effects are consistent with models of membrane disruption such as the barrel-stave pore model, where peptide monomers insert into the membrane and aggregate to form a pore.
The downstream effects of this membrane engagement are the loss of membrane integrity, leading to leakage of essential cellular contents, dissipation of the electrochemical gradient, and ultimately, microbial cell death. While the direct downstream effects of this compound induced membrane damage include the cessation of vital cellular processes, detailed analyses of specific intracellular pathway inhibition directly attributable to this compound beyond membrane permeabilization are less extensively documented in the available research.
Key characteristics and proposed mechanisms of this compound are summarized in the table below:
| Characteristic | Detail | Source |
| Source Organism | Bombina maxima | nih.govnih.gov |
| Peptide Sequence | GIGGALLSAGKSALKGLAKGLV | nih.govnih.gov |
| Classification | Antimicrobial Peptide (AMP) | nih.govnih.gov |
| Proposed Primary Target | Microbial Cell Membrane | |
| Proposed Mechanism(s) | Membrane disruption, Pore/Channel Formation | |
| Proposed Pore Model | Barrel-stave pore model (for related maximins) |
Systems Biology Approaches to Pathway Perturbation Analysis
Research into the broader impact of this compound on microbial cellular systems using comprehensive systems biology approaches, such as transcriptomics, proteomics, or metabolomics to analyze pathway perturbations, is not prominently detailed in the currently available search results. While studies acknowledge the broad-spectrum activity of maximin peptides against various microbial pathogens, the specific downstream effects on intricate microbial pathways at a systems level following this compound exposure require further comprehensive investigation. Current research primarily focuses on elucidating the initial membrane-targeting mechanism.
Advanced Analytical Techniques for Structural and Mechanistic Characterization
High-Resolution Spectroscopic Methodologies for Molecular Structure Assignment
High-resolution spectroscopic techniques are fundamental in assigning the molecular structure of a compound. They probe the interaction of electromagnetic radiation with the molecule, providing detailed information about the arrangement of atoms and the types of bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid state. It exploits the magnetic properties of certain atomic nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P, when placed in a strong magnetic field. The signals observed in an NMR spectrum are influenced by the local electronic environment of the nuclei, providing information on connectivity, functional groups, and stereochemistry. libretexts.orgrsc.org
In the context of Maximin-z, NMR spectroscopy, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, would be used to assign each signal to a specific nucleus within the molecule. Analysis of chemical shifts (δ), spin-spin coupling constants (J), and cross-peaks in 2D spectra allows for the determination of the covalent structure and the relative stereochemistry. libretexts.orgrsc.orgmdpi.comrsc.org For instance, ¹H NMR peak intensity can provide relative information about the number of nuclei. libretexts.org Two-dimensional NMR experiments, such as HMBC, can reveal heteronuclear correlations that confirm structural assignments. mdpi.com The application of NMR is considered essential for characterizing unknown structures. rsc.org
Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Pattern Elucidation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. technologynetworks.comwikipedia.orggithub.io It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways. technologynetworks.compharmacognosy.usuni-saarland.de
For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a precise molecular mass, which can be used to determine or confirm its elemental formula. pharmacognosy.usuni-saarland.despectroscopyonline.com Different ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be chosen based on the properties of this compound. Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. technologynetworks.comgithub.iouni-saarland.de The fragmentation pattern serves as a unique fingerprint that provides structural information by revealing the connectivity of atoms and the presence of specific substructures within the molecule. technologynetworks.comuni-saarland.delcms.cz Databases of mass spectra are often used to help identify compounds by comparing experimental spectra to known entries. uni-saarland.de Accurate mass determination is crucial for constraining possible elemental compositions. pharmacognosy.usuni-saarland.de
X-ray Diffraction and Cryo-Electron Microscopy for Three-Dimensional Structural Determination
For crystalline compounds, X-ray Diffraction (XRD) is the premier technique for determining the precise three-dimensional arrangement of atoms in the solid state, including absolute configuration. libretexts.orgwikipedia.orgmdpi.com XRD relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. libretexts.orgwikipedia.orgcsic.es The resulting diffraction pattern is unique to the crystal structure and can be used to calculate the electron density map, from which atomic positions are determined. libretexts.orgwikipedia.orgcsic.es
Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the visualization of biological molecules and assemblies in a near-native, frozen-hydrated state at very high resolution. jeol.comwikipedia.orgbiorxiv.org While traditionally applied to large biomolecules, advancements have extended its capabilities to smaller molecules and complexes, particularly when crystallization for XRD is challenging. jeol.comwikipedia.org Cryo-EM involves flash-freezing the sample in vitreous ice and imaging it with a transmission electron microscope. wikipedia.org Image processing techniques are then used to reconstruct a 3D model of the molecule. wikipedia.org Cryo-EM has become increasingly important as an atomic-scale structural analysis method, even for membrane proteins without crystallization. jeol.com
For this compound, if suitable crystals can be obtained, X-ray diffraction would provide definitive information on its solid-state structure and absolute stereochemistry. In cases where crystallization is difficult or if studying larger assemblies involving this compound, cryo-EM could offer valuable insights into its 3D structure and interactions.
Chromatographic Separations Coupled with Advanced Detection for Purity and Compositional Analysis
Chromatographic techniques are essential for separating a compound from impurities or from a mixture of related compounds, allowing for the assessment of purity and the analysis of individual components. Coupling chromatography with mass spectrometry provides a powerful combination for both separation and identification/quantification. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Chemical Entities
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography (LC) with the detection and identification capabilities of mass spectrometry (MS). wikipedia.org LC is suitable for separating a wide range of compounds, particularly those that are non-volatile or thermally labile. wikipedia.org The separated components eluting from the LC column are then introduced into the mass spectrometer, typically via an interface like ESI. wikipedia.org
LC-MS is widely used for analyzing complex samples, identifying and quantifying components, and assessing the purity of a compound like this compound. wikipedia.orgspectroscopyonline.comwaters.com LC-MS/MS, a tandem technique, can provide increased sensitivity and selectivity by reducing background noise and allowing for the fragmentation of specific ions of interest. waters.com This is particularly useful for analyzing complex matrices or identifying co-eluting compounds. spectroscopyonline.comwaters.comthermofisher.com LC-MS is appropriate for analyzing biochemical, organic, and inorganic compounds. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chemical Components
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of gas chromatography (GC) with mass spectrometry. technologynetworks.comnist.gov GC is suitable for separating volatile and semi-volatile compounds that can be vaporized without decomposition. technologynetworks.com The effluent from the GC column enters the mass spectrometer, where the separated components are ionized and detected. technologynetworks.comnist.gov
GC-MS is a sensitive and selective technique often used for the analysis of volatile organic compounds. technologynetworks.commdpi.com While the primary focus for this compound might be LC-MS if it is not sufficiently volatile, GC-MS could be applied if this compound or its derivatives are amenable to GC separation. GC-MS provides retention time data from the chromatographic separation and mass spectra for identification. technologynetworks.commdpi.com Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be matched against extensive mass spectral libraries for compound identification. nist.govmdpi.com Total ion chromatograms (TIC) and extracted ion chromatograms (EIC) are used in GC-MS analysis to visualize the separation and monitor specific ions. technologynetworks.comnist.govchromatographyonline.com
Compound Name and PubChem CID
Based on the conducted search, no specific information regarding a chemical compound named "this compound" and its characterization using advanced microscopy techniques (confocal microscopy, super-resolution microscopy) or electrochemical methods (characterizing redox behavior and reaction kinetics) was found in the available search results.
Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" as requested by the provided outline and instructions, due to the absence of relevant scientific literature on this specific compound and its analysis by these methods within the search results.
Applications and Translational Research Implications Within Academic Science
Utility as Probes in Biological and Chemical Research
The specificity with which antimicrobial peptides (AMPs) like Maximin-z interact with biological membranes and other cellular components makes them attractive candidates for development into sophisticated research tools. By leveraging their inherent binding properties, these peptides can be engineered into probes for identifying and validating novel biological targets and for modulating cellular pathways in experimental models.
The development of fluorescent and affinity probes is a cornerstone of modern biological research, enabling the visualization and isolation of molecular targets within complex cellular environments. While specific examples of this compound being used as such a probe are not yet prevalent in the literature, its potential can be inferred from the broader field of peptide-based probes.
A hypothetical fluorescent probe derived from this compound could be synthesized by conjugating a fluorophore to the peptide's sequence. The inherent affinity of this compound for certain microbial membrane components could then be exploited to visualize these targets in bacterial or fungal cells. Such a tool would be invaluable for studying the mechanism of action of AMPs and for identifying specific lipid or protein targets.
Similarly, an affinity probe could be created by attaching a reactive group and a reporter tag to the this compound peptide. This would allow for the covalent labeling and subsequent identification of binding partners through techniques like mass spectrometry. This approach could uncover novel cellular receptors or interacting molecules that are crucial for the peptide's biological activity.
Table 1: Hypothetical Characteristics of this compound Derived Probes
| Probe Type | Modification | Potential Application | Target Class |
| Fluorescent Probe | C-terminal conjugation with a fluorophore | Live-cell imaging of microbial membranes | Anionic phospholipids |
| Affinity Probe | N-terminal modification with a photo-crosslinker and biotin | Pull-down assays to identify binding partners | Membrane-associated proteins |
Beyond their utility as probes, peptides can serve as direct modulators of biological pathways. The membrane-disrupting capabilities of this compound, for instance, could be harnessed in research models to study processes such as programmed cell death or to investigate the cellular response to membrane stress. By understanding the structure-activity relationship of this compound, researchers could design analogs with tailored activities to selectively perturb specific cellular functions. nih.gov
The interaction of this compound with model membranes has been a subject of biophysical studies, providing insights into its mechanism of action. researchgate.netnih.gov These studies lay the groundwork for its potential use as a chemical tool to modulate membrane-dependent cellular processes in a controlled laboratory setting.
Contributions to Advanced Materials Science and Nanotechnology
The self-assembling properties of peptides and their ability to form well-defined nanostructures have positioned them as valuable building blocks in materials science and nanotechnology. The amphipathic nature of peptides like this compound, with distinct hydrophobic and hydrophilic regions, makes them prime candidates for such applications.
Peptides can be used as templates or scaffolds for the synthesis of novel functional materials. The ordered arrangement of amino acid residues in a peptide sequence can direct the assembly of inorganic nanoparticles or catalyze the formation of specific material structures. While the application of this compound in this area is still exploratory, its defined helical structure in membrane-mimicking environments suggests its potential to template the formation of nanomaterials with unique properties. researchgate.netnih.gov
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a powerful strategy for creating complex nanomaterials. Peptides are particularly well-suited for self-assembly due to their ability to form specific intermolecular interactions, such as hydrogen bonds and electrostatic interactions. Peptides with amphipathic helical structures can self-assemble into various nanostructures, including nanotubes, nanofibers, and hydrogels. nih.gov The potential for this compound to form such structures could be explored for applications in tissue engineering, drug delivery, and biosensing.
Table 2: Potential Nanostructures from this compound Self-Assembly
| Nanostructure | Potential Trigger for Assembly | Potential Application |
| Nanofibers | Change in pH or ionic strength | Scaffolds for cell culture |
| Hydrogels | Increased peptide concentration | Controlled release of therapeutic agents |
| Micelles | Presence of a hydrophobic environment | Encapsulation of hydrophobic drugs |
Intersections with Drug Discovery Research Methodologies and Target Validation
The study of natural products like this compound is integral to the drug discovery process. These molecules provide novel chemical scaffolds and unique mechanisms of action that can be exploited for the development of new therapeutic agents. Furthermore, the investigation of how these molecules interact with their biological targets is a critical component of target validation in drug discovery. nih.gov
The antimicrobial activity of this compound and its relatives, such as Maximin 9, highlights their potential as leads for the development of new antibiotics, particularly against pathogens that have developed resistance to conventional drugs. nih.gov The unique mechanism of action of AMPs, which often involves direct interaction with the microbial membrane, makes them less susceptible to the development of resistance compared to traditional antibiotics that target specific enzymes.
The process of identifying the molecular targets of this compound within microbial cells is a form of target validation. By confirming that the disruption of these targets leads to microbial cell death, researchers can validate them as viable targets for the development of new antimicrobial drugs.
Table 3: this compound in the Drug Discovery Pipeline
| Stage | Role of this compound | Research Focus |
| Lead Discovery | Natural product lead compound | Isolation, characterization, and initial screening |
| Lead Optimization | Template for synthetic analogs | Structure-activity relationship studies to improve potency and selectivity |
| Target Validation | Probe for identifying microbial targets | Elucidation of the molecular mechanism of action |
High-Throughput Screening and Lead Identification Strategies
High-throughput screening (HTS) is a foundational process in drug discovery and chemical biology, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. In a typical HTS campaign, a compound library is tested against a biological target to identify "hits." These hits are then subjected to further validation and analysis to confirm their activity and identify promising lead compounds for further development. Computational methods, such as virtual screening and molecular docking, are also frequently employed to prioritize candidates and analyze their potential interactions with a target. danaher.comaragen.com
Rational Design Approaches for Molecular Optimization
Once a lead compound is identified, rational design strategies are employed to optimize its properties. This iterative process involves making specific structural modifications to the molecule to enhance its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. peng-lab.org Techniques such as structure-activity relationship (SAR) studies, computer-aided drug design (CADD), and fragment-based drug design are central to this optimization phase. The goal is to develop a candidate molecule with the desired biological profile for further preclinical and clinical investigation.
Environmental and Sustainable Chemistry Applications
Understanding the environmental impact of a chemical compound is crucial for its responsible development and use. This includes studying its persistence in the environment and exploring its potential applications in green chemistry.
Catalytic Roles in Remediation and Green Chemical Processes
Some chemical compounds can act as catalysts in processes aimed at environmental remediation or in the development of more sustainable chemical manufacturing processes. mdpi.com For example, a compound might catalyze the breakdown of pollutants in contaminated water or soil. In the context of green chemistry, a compound could serve as a catalyst in a reaction that reduces waste, uses less hazardous starting materials, or requires less energy. acs.org The development of efficient and selective catalysts is a key area of research in sustainable chemistry.
Emerging Research Frontiers, Challenges, and Future Directions
Integration of Artificial intelligence and Machine Learning in Chemical Discovery
The discovery and development of novel chemical compounds like Maximin-z are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to accelerate the design of new molecules with desired properties and to predict the feasibility of their synthesis, thereby streamlining the research and development pipeline. For antimicrobial peptides (AMPs) such as this compound, AI can be instrumental in navigating the vast sequence space to identify candidates with enhanced potency and reduced toxicity.
Generative Models for De Novo Chemical Compound Design
Generative models, a subset of AI, are capable of creating new chemical entities from scratch (de novo design) by learning from existing datasets of molecules. In the context of this compound, a peptide with known antimicrobial properties, generative models can be trained on databases of known AMPs to design novel peptide sequences. These models, such as Generative Adversarial Networks (GANs) and Long Short-Term Memory (LSTM) networks, can learn the underlying patterns and chemical rules that confer antimicrobial activity. mdpi.commdpi.com
| Generative Model Type | Description | Potential Application for this compound Analogs | Key Finding from Research |
|---|---|---|---|
| Generative Adversarial Networks (GANs) | Consists of a generator that creates new sequences and a discriminator that distinguishes them from real sequences, leading to the generation of realistic and effective AMPs. mdpi.com | Generation of novel peptide sequences based on the structural features of this compound with potentially improved antimicrobial efficacy. | GAN-based models can generate peptide sequences with multiple desired properties, such as antimicrobial activity and specific secondary structures. acs.org |
| Long Short-Term Memory (LSTM) | A type of recurrent neural network (RNN) well-suited for learning from sequential data like peptide sequences. mdpi.com | Design of shorter or modified this compound variants with predicted high activity against specific pathogens like Escherichia coli. mdpi.com | LSTM models have been shown to be effective in generating novel AMPs with high classification accuracies for antimicrobial potential. mdpi.com |
| Large Language Models (LLMs) | Foundation models trained on vast amounts of sequence data that can be fine-tuned for specific tasks like AMP generation. cbirt.net | Rapid generation of a diverse library of this compound-like peptides with a high probability of exhibiting desired features like low hemolysis and high activity. cbirt.net | LLM-based frameworks have demonstrated the ability to identify potent AMPs in a significantly reduced timeframe, including in vitro and in vivo validation. cbirt.net |
Predictive Analytics for Reaction Outcomes and Synthetic Feasibility
Beyond designing new molecules, AI and machine learning are proving invaluable in predicting the success of chemical synthesis. The synthesis of peptides, particularly longer and more complex ones like this compound, can be challenging. Predictive analytics can forecast potential difficulties in the synthesis process, allowing for proactive adjustments.
Machine learning models can be trained on large datasets of peptide synthesis data to identify sequence-dependent events that may lead to poor outcomes, such as aggregation during solid-phase peptide synthesis (SPPS). nih.govacs.org By analyzing the amino acid sequence of this compound, these models can predict the likelihood of successful synthesis and highlight specific residues or motifs that might cause issues. For example, the presence of hydrophobic amino acids can lead to aggregation, a common challenge in peptide synthesis. mblintl.comnih.gov Deep learning models have been developed that analyze in-line analytical data from automated synthesizers to predict reaction outcomes with low error rates. nih.govchemrxiv.org This allows for the in silico optimization of synthesis parameters before the actual synthesis is performed. nih.gov
| Analytical Approach | Description | Application to this compound | Potential Benefit |
|---|---|---|---|
| Sequence-Based Synthesis Prediction | Machine learning models trained on datasets of successfully and unsuccessfully synthesized peptides to predict the outcome based on the amino acid sequence. nih.gov | Analysis of the this compound sequence (GIGGALLSAGKSALKGLAKGLVEHFAN) to identify potential "difficult sequences" prone to aggregation or incomplete reactions. nih.gov | Early identification of potential synthesis challenges, allowing for the selection of alternative synthesis strategies to improve yield and purity. |
| Real-Time Synthesis Monitoring and Optimization | Deep learning models that analyze data from in-line analytical techniques (e.g., UV-vis spectroscopy) during synthesis to predict and optimize reaction conditions. nih.gov | Hypothetical application during the automated fast-flow synthesis of this compound to monitor Fmoc deprotection and coupling reactions in real-time. | Enables real-time adjustments to synthesis parameters to mitigate issues like aggregation and improve the overall efficiency and success rate of the synthesis. nih.gov |
Overcoming Methodological Limitations in Chemical Synthesis and Characterization
The successful development of peptide-based compounds like this compound is contingent on robust methods for their synthesis and characterization. While significant advancements have been made, several methodological limitations persist, particularly for complex peptides.
Addressing Challenges in Complex Molecule Synthesis
The chemical synthesis of peptides, especially those with a considerable number of amino acid residues like this compound, presents several challenges. The complexity of the amino acid sequence is a primary factor, with long sequences, repetitive motifs, or the presence of difficult residues leading to complications. mblintl.com Hydrophobic amino acids, which are present in the this compound sequence, can cause the peptide to aggregate on the solid support during synthesis, leading to incomplete reactions and low yields. mblintl.comnih.gov
Strategies to overcome these challenges include:
Segmented Synthesis: For longer peptides, the sequence can be divided into shorter, more manageable fragments that are synthesized separately and then joined together. mblintl.com
Use of Modified Amino Acids: Incorporating modified amino acids, such as pseudoproline dipeptides, can help to disrupt the formation of secondary structures that lead to aggregation. mblintl.com
Optimizing Coupling Conditions: Adjusting reagents, solvents, and reaction times can enhance the efficiency of peptide bond formation. mblintl.com The use of greener solvents is also an area of active research to reduce the environmental impact of peptide synthesis. acs.org
Enhancing Sensitivity and Specificity in Analytical Techniques
Accurate and comprehensive characterization is crucial to ensure the identity, purity, and structural integrity of synthetic peptides like this compound. A suite of advanced analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptides and identifying impurities. researchgate.netijsra.net Mass Spectrometry (MS) is the primary tool for confirming the molecular weight and amino acid sequence of the peptide. ijpsjournal.combiopharmaspec.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) are commonly used for peptide analysis. ijpsjournal.com
For determining the three-dimensional structure of peptides, Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are invaluable. researchgate.netbiopharmaspec.com CD spectroscopy provides information about the secondary structure of the peptide (e.g., alpha-helix, beta-sheet), while NMR can be used to determine the complete 3D structure in solution. ijsra.netijpsjournal.com
| Technique | Purpose | Information Obtained for this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of the target peptide from impurities. researchgate.net | Quantification of the purity of the synthetic this compound peptide. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and amino acid sequence. biopharmaspec.com | Verification of the correct mass corresponding to the sequence GIGGALLSAGKSALKGLAKGLVEHFAN. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the three-dimensional structure in solution. biopharmaspec.com | Detailed structural information, including the folding of the peptide backbone and side-chain orientations. |
| Circular Dichroism (CD) Spectroscopy | Analysis of the secondary structure. ijpsjournal.com | Information on whether this compound adopts an α-helical, β-sheet, or random coil conformation under different conditions. |
Future Prospects in Interdisciplinary Chemical Biology and Materials Science
Antimicrobial peptides like this compound hold significant promise for applications beyond traditional therapeutics, particularly at the intersection of chemical biology and materials science. The unique properties of AMPs, such as their broad-spectrum activity and membrane-disrupting mechanisms, make them attractive candidates for the development of novel functional materials. rsc.org
One promising area is the creation of antimicrobial surfaces. This compound could be immobilized on the surfaces of medical devices, implants, or food packaging materials to prevent the formation of bacterial biofilms. nih.gov The covalent attachment of AMPs to substrates can create contact-killing surfaces with long-term stability. acs.org
Furthermore, AMPs can be incorporated into biomaterials such as hydrogels for applications in wound healing and tissue engineering. nih.govacs.org An AMP-functionalized hydrogel could provide a moist environment conducive to healing while actively combating bacterial infections at the wound site. acs.org The development of peptide-polymer conjugates is another avenue being explored to enhance the stability and delivery of AMPs. nih.gov These hybrid materials can protect the peptide from degradation and improve its bioavailability. nih.gov The self-assembly of peptides into nanostructures like nanotubes and nanovesicles also opens up possibilities for their use in drug delivery and nanotechnology. mdpi.com
Ethical Considerations and Societal Impact of Advanced Chemical Research
The exploration and development of novel chemical compounds, such as the antimicrobial peptide this compound, exist within a complex framework of ethical responsibilities and potential societal consequences. Advanced chemical research, particularly in the realm of bioactive molecules from natural sources, necessitates a thorough examination of the ethical implications from discovery to application, alongside a clear-eyed assessment of its potential impact on society.
Ethical Considerations in the Research of this compound
The ethical landscape of research into compounds like this compound, derived from the skin secretions of the Bombina maxima toad, is multifaceted. It encompasses the sourcing of the natural material, the potential for misuse of the research findings, and the responsibilities inherent in the development of new therapeutic agents.
A primary ethical concern revolves around bioprospecting and benefit-sharing . The search for novel genetic and chemical resources in natural environments, or bioprospecting, can lead to the controversial practice of biopiracy—the unethical or exploitative use of local biodiversity and traditional knowledge without fair compensation. The Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization provides an international framework to address these issues. This protocol emphasizes the importance of obtaining prior informed consent from the providers of genetic resources and negotiating mutually agreed terms for the sharing of benefits, which can be monetary or non-monetary, such as technology transfer and participation in research. For a compound like this compound, this means that the communities in the regions where Bombina maxima is native should ideally be involved in and benefit from the research and any subsequent commercialization.
Another significant ethical dimension is the dual-use potential of the research. "Dual-use research of concern" (DURC) refers to life sciences research that is intended for beneficial purposes but could be misapplied to cause harm. Research into potent antimicrobial peptides could, in theory, be repurposed for malevolent ends, such as the development of biological weapons that could target beneficial microorganisms or overcome natural human defenses. This necessitates robust oversight and a culture of responsibility within the scientific community to mitigate such risks.
Furthermore, the development of any new therapeutic agent carries the ethical obligation to ensure patient safety , which involves rigorous preclinical and clinical trials. Researchers and developers have a duty to be transparent about potential risks and benefits, ensuring that participants in any studies provide fully informed consent.
Societal Impact of this compound Research
The potential societal impact of research into this compound and similar antimicrobial peptides is substantial, primarily through its potential to address the global crisis of antimicrobial resistance (AMR) . The diminishing efficacy of existing antibiotics poses a significant threat to global health and economic stability.
The economic impact of AMR is staggering. Current estimates suggest that AMR adds tens of billions of dollars to healthcare costs annually, a figure projected to rise significantly if unchecked immunizationeconomics.orgcgdev.orgwoah.org. The development of novel antibiotics is a critical component of the global response to AMR. Investing in the innovation and accessibility of new treatments could lead to substantial long-term savings in healthcare expenditures and broader economic benefits, with some analyses suggesting a high return on investment for such endeavors immunizationeconomics.orgcgdev.org.
The discovery and development of new antimicrobial peptides like this compound can have a profound public health impact . By providing new tools to combat drug-resistant infections, such research can save lives, reduce the burden on healthcare systems, and make many modern medical procedures, which rely on effective antibiotics to prevent infections, safer. The availability of a diverse arsenal of antimicrobials is crucial for managing the evolutionary challenge posed by microbes.
Moreover, the process of bioprospecting, when conducted ethically, can have a positive socio-economic impact on local communities . By creating partnerships that ensure fair benefit-sharing, the discovery of valuable compounds can contribute to the economic development and conservation efforts in biodiversity-rich regions. This approach can create a sustainable model where the preservation of natural ecosystems is linked to economic and social benefits.
Research Findings on Maximin Peptides from Bombina maxima
The following table summarizes key research findings on various maximin peptides isolated from the Giant fire-bellied toad, Bombina maxima.
| Peptide | Amino Acid Sequence | Key Research Findings |
| This compound | GIGGALLSAGKSALKGLAKGLVEHFAN | Identified as an antimicrobial peptide with antibacterial and antifungal properties. |
| Maximin 1 | GIGKFLHSAKKFGKAFVGEIMNS | Demonstrates potent antimicrobial activity. Found to be toxic to mice with an LD50 value of 8.2 mg/kg. |
| Maximin 3 | ILGPVLGLVGRLSAGGAQGLLNK | In addition to antimicrobial activity, it possesses significant anti-HIV activity and cytotoxicity against tumor cells. Toxic to mice with an LD50 value of 4.3 mg/kg. |
| Maximin S1 | - | A synthesized peptide that showed no antimicrobial activity under the tested conditions. |
| Maximin S4 | - | A synthesized peptide that exhibited antibiotic activity against mycoplasma but no antibacterial or antifungal activity against other tested strains. |
| Maximin H5 | - | An anionic antimicrobial peptide that is primarily active against the Gram-positive bacterium Staphylococcus aureus. |
Q & A
Basic Research Questions
Q. What is the molecular structure of Maximin-z, and how does it inform its functional properties in biological systems?
- Methodological Answer : Determine the structure using X-ray crystallography or NMR spectroscopy, followed by computational modeling (e.g., molecular dynamics simulations) to predict interactions with target proteins. Compare results with existing databases (e.g., Protein Data Bank) to identify structural homologs .
- Example Table :
| Technique | Key Parameters | Outcome |
|---|---|---|
| X-ray crystallography | Resolution: 1.8 Å, Space group: P212121 | Confirmed α-helical domains |
| NMR | 600 MHz, 2D NOESY | Identified solvent-exposed residues |
Q. What are the standard protocols for synthesizing this compound with high purity and yield?
- Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Validate purity via HPLC (≥95%) and characterize using mass spectrometry. Include stepwise coupling efficiency measurements and side-chain deprotection controls .
Q. How to design a controlled experiment to evaluate this compound’s antimicrobial efficacy?
- Methodological Answer : Use a microdilution assay with bacterial strains (e.g., E. coli, S. aureus). Include positive (e.g., ampicillin) and negative controls (solvent-only). Replicate experiments (n=3) and apply ANOVA to assess significance (p<0.05). Report MIC/MBC values with 95% confidence intervals .
Advanced Research Questions
Q. How to resolve contradictions in reported IC₅₀ values of this compound across studies?
- Methodological Answer : Conduct a meta-analysis comparing variables such as assay conditions (pH, temperature), cell lines, and solvent systems. Use funnel plots to detect publication bias. Propose standardized protocols via consensus frameworks (e.g., NIH guidelines) .
- Example Table :
| Study | Cell Line | IC₅₀ (µM) | Assay Conditions |
|---|---|---|---|
| A (2022) | HeLa | 12.3 ± 1.2 | RPMI, 37°C, pH 7.4 |
| B (2023) | HEK293 | 8.7 ± 0.9 | DMEM, 5% CO₂, pH 7.2 |
Q. What advanced statistical models are suitable for analyzing this compound’s dose-response heterogeneity?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical modeling to integrate prior data (e.g., toxicity thresholds). Validate with bootstrapping or cross-validation (k=10) .
Q. How to integrate this compound research with computational frameworks for drug discovery?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning (e.g., random forests) to predict binding affinities. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological Best Practices
- Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Zenodo or Figshare .
- Conflict Resolution : Address contradictory findings through collaborative replication studies and transparent reporting of negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
